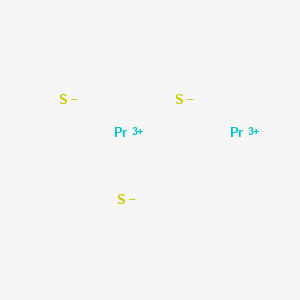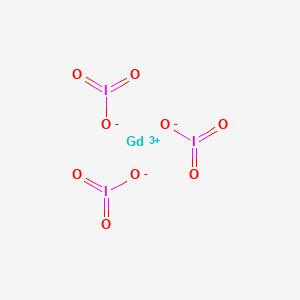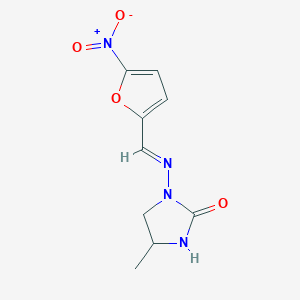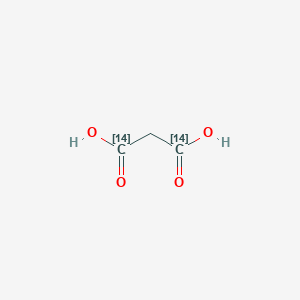
(1,3-14C2)Propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-14C2)Propanedioic acid, also known as malonic acid, is a dicarboxylic acid that is commonly used in organic synthesis. It is a white crystalline solid that is soluble in water and has a melting point of 135-137°C. This acid is a valuable starting material for the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and industrial chemicals.
Mécanisme D'action
The mechanism of action of (1,3-14C2)Propanedioic acid is not fully understood, but it is believed to act as a competitive inhibitor of enzymes that use carboxylic acids as substrates. This inhibition can lead to a decrease in the activity of these enzymes, which can have a variety of physiological effects.
Effets Biochimiques Et Physiologiques
(1,3-14C2)Propanedioic acid has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several enzymes, including malate dehydrogenase and succinate dehydrogenase. Additionally, (1,3-14C2)Propanedioic acid acid has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1,3-14C2)Propanedioic acid in lab experiments is its versatility as a starting material for the synthesis of a wide variety of organic compounds. Additionally, its ability to act as a pH buffer makes it useful in biochemical and physiological experiments. However, one limitation of using (1,3-14C2)Propanedioic acid acid is its toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving (1,3-14C2)Propanedioic acid. One area of interest is the development of new synthetic methods for producing (1,3-14C2)Propanedioic acid acid and its derivatives. Additionally, there is ongoing research into the biochemical and physiological effects of (1,3-14C2)Propanedioic acid acid, particularly its potential as a therapeutic agent for the treatment of various diseases. Finally, there is interest in developing new applications for (1,3-14C2)Propanedioic acid acid in industrial processes, such as the production of biodegradable plastics.
Méthodes De Synthèse
There are several methods for synthesizing (1,3-14C2)Propanedioic acid, but the most commonly used method involves the reaction of chloroacetic acid with potassium cyanide. The reaction produces potassium malonate, which is then hydrolyzed to yield (1,3-14C2)Propanedioic acid acid. Another method involves the reaction of acetic anhydride with potassium cyanide, which produces diacetoacetic acid. This acid can be further hydrolyzed to yield (1,3-14C2)Propanedioic acid acid.
Applications De Recherche Scientifique
(1,3-14C2)Propanedioic acid has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. It is also used as a reagent in organic synthesis, particularly in the synthesis of carboxylic acids, ketones, and aldehydes. Additionally, (1,3-14C2)Propanedioic acid acid is used as a pH buffer in biochemical and physiological experiments.
Propriétés
Numéro CAS |
13878-08-5 |
|---|---|
Nom du produit |
(1,3-14C2)Propanedioic acid |
Formule moléculaire |
C3H4O4 |
Poids moléculaire |
108.05 g/mol |
Nom IUPAC |
(1,3-14C2)propanedioic acid |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i2+2,3+2 |
Clé InChI |
OFOBLEOULBTSOW-FTOQCNSHSA-N |
SMILES isomérique |
C([14C](=O)O)[14C](=O)O |
SMILES |
C(C(=O)O)C(=O)O |
SMILES canonique |
C(C(=O)O)C(=O)O |
Synonymes |
MALONIC ACID, [1,3-14C] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



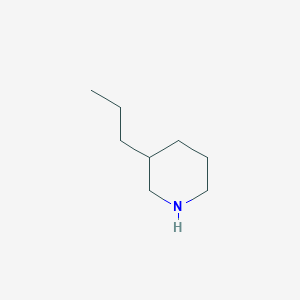
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
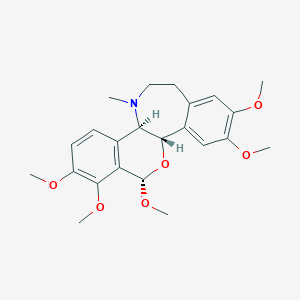
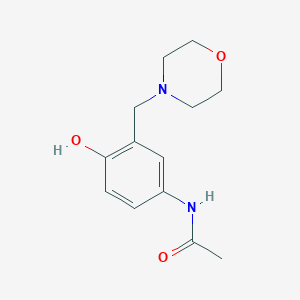
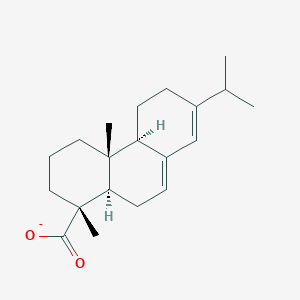
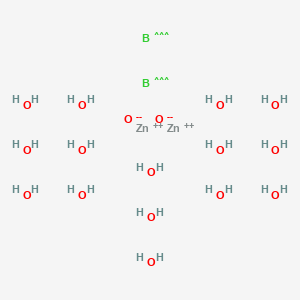
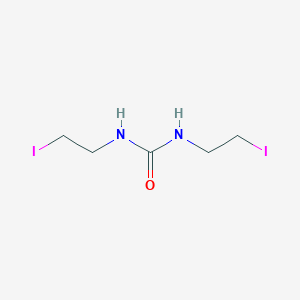
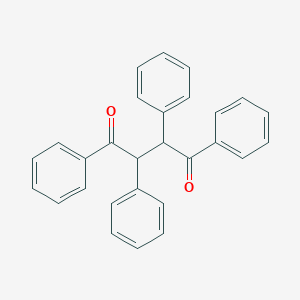
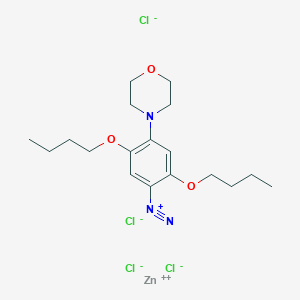
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
